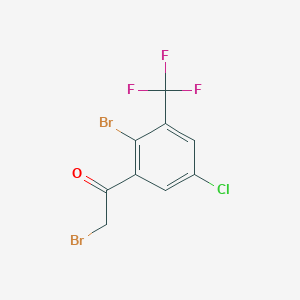
2'-Bromo-5'-chloro-3'-(trifluoromethyl)phenacyl bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Bromo-5’-chloro-3’-(trifluoromethyl)phenacyl bromide is a chemical compound with the molecular formula C9H4Br2ClF3O It is a derivative of phenacyl bromide, characterized by the presence of bromine, chlorine, and trifluoromethyl groups on the aromatic ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromo-5’-chloro-3’-(trifluoromethyl)phenacyl bromide typically involves multi-step organic reactions. One common method includes the bromination of 2’-chloro-5’-(trifluoromethyl)acetophenone using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
2’-Bromo-5’-chloro-3’-(trifluoromethyl)phenacyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles, although the presence of electron-withdrawing groups like bromine and trifluoromethyl can make the ring less reactive.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, or halogens in the presence of a Lewis acid catalyst.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
科学研究应用
2’-Bromo-5’-chloro-3’-(trifluoromethyl)phenacyl bromide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive bromine atoms.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
作用机制
The mechanism by which 2’-Bromo-5’-chloro-3’-(trifluoromethyl)phenacyl bromide exerts its effects involves the reactivity of its bromine atoms. These atoms can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophiles. The trifluoromethyl group enhances the compound’s lipophilicity, potentially affecting its interaction with biological membranes and proteins. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
3’-Bromo-2’-chloro-5’-(trifluoromethyl)phenacyl chloride: Similar structure but with a chloride atom instead of a bromide.
2-Bromo-5-(trifluoromethyl)aniline: Contains a bromine and trifluoromethyl group but lacks the phenacyl bromide moiety.
2-Bromoacetophenone: A simpler structure with only one bromine atom and no additional substituents.
Uniqueness
2’-Bromo-5’-chloro-3’-(trifluoromethyl)phenacyl bromide is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on the aromatic ring. This combination imparts distinct chemical properties, such as increased reactivity and lipophilicity, making it valuable for specific synthetic and research applications.
属性
分子式 |
C9H4Br2ClF3O |
|---|---|
分子量 |
380.38 g/mol |
IUPAC 名称 |
2-bromo-1-[2-bromo-5-chloro-3-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H4Br2ClF3O/c10-3-7(16)5-1-4(12)2-6(8(5)11)9(13,14)15/h1-2H,3H2 |
InChI 键 |
ICRISDKNEBCJPG-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1C(=O)CBr)Br)C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[6-(1-Methylpyrrol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B13721632.png)
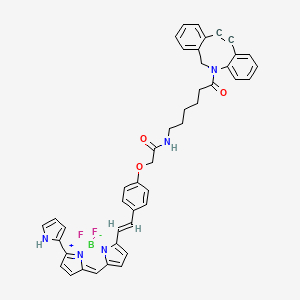
![N,N-Diethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13721640.png)
![2-[4-(5-Hydroxymethylpyridin-3-yl)-pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B13721645.png)

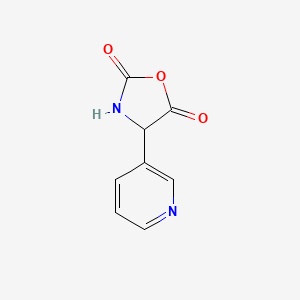
![2-(2-Methoxyethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B13721669.png)
![(2S,3S,4R,5S)-2-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13721680.png)
![4-[2-(2-methoxyethoxy)ethoxy]-4-oxobutanoic acid](/img/structure/B13721687.png)

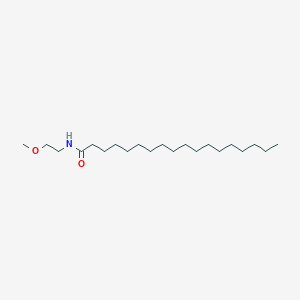
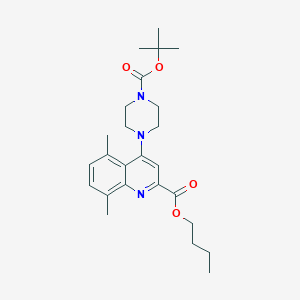
![[2-(3,4-Dimethoxyphenyl)-2-hydroxyiminoethyl]carbamic acid tert-butyl ester](/img/structure/B13721716.png)
